6-Chloro-3-hydroxyindolin-2-one
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Overview
Description
6-Chloro-3-hydroxyindolin-2-one is a chemical compound with the molecular formula C8H6ClNO2 It is a derivative of indolin-2-one, featuring a chlorine atom at the 6th position and a hydroxyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-hydroxyindolin-2-one can be achieved through several methods. One common approach involves the three-component coupling of N-protected isatin, an aryne precursor, and 1,3-cyclodione under metal-free conditions . This method yields a variety of 3-hydroxyindolin-2-ones in good yields. Another method involves the catalytic asymmetric hydroxylation of oxindoles using molecular oxygen and a phase-transfer catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and characterization using techniques like single crystal X-ray diffraction .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-hydroxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom at the 6th position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions include various substituted indolin-2-ones and oxindoles, which can have different biological and chemical properties .
Scientific Research Applications
6-Chloro-3-hydroxyindolin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-3-hydroxyindolin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 3-hydroxyindolin-2-ones and oxindoles, such as:
- 3-Hydroxyindolin-2-one
- 3-Substituted-3-hydroxyindolin-2-ones
- 3-Hydroxy-2-oxindoles
Uniqueness
6-Chloro-3-hydroxyindolin-2-one is unique due to the presence of the chlorine atom at the 6th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and properties .
Properties
Molecular Formula |
C8H6ClNO2 |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
6-chloro-3-hydroxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H6ClNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3,7,11H,(H,10,12) |
InChI Key |
VNLYCOPLPCLOAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C2O |
Origin of Product |
United States |
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